

Unveiling CEP131: A Technical Guide to Its Nomenclature, Signaling Roles, and Experimental Interrogation

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Compound of Interest

Compound Name: *CEP131 Human Pre-designed
siRNA Set A*

Cat. No.: *B15541409*

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This in-depth technical guide provides a comprehensive overview of the Centrosomal Protein 131 (CEP131), a key regulator of cellular division and stress responses. This document details its alternative names, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its critical signaling pathways.

Nomenclature and Aliases of the CEP131 Gene

The gene officially known as CEP131 has been identified and described in the literature under several alternative names and aliases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and data integration.

Category	Name/Alias	Source
Official Symbol	CEP131	HGNC[1]
Full Name	Centrosomal Protein 131	GeneCards
Alias	AZI1	GeneCards, UniProt[2]
Alias	KIAA1118	GeneCards, UniProt[2], Ensembl[3]
Alias	AZ1	GeneCards, Wikipedia[4]
Alias	ZA1	Wikipedia[4]
Descriptive Name	5-Azacytidine-Induced Protein 1	UniProt[2]
Descriptive Name	Centrosomal Protein of 131 kDa	NCBI[5]
Descriptive Name	Pre-Acrosome Localization Protein 1	UniProt[2]
Previous Symbol	AZI1	GeneCards

Quantitative Data Summary

This section presents key quantitative findings from studies on CEP131 function, offering insights into its regulatory impact.

Experimental Condition	Finding	Cell Type	Reference
CEP131 Overexpression	~1.5-fold increase in STIL and Plk4 signal intensity at the centriole.	U2OS	
CEP131 Overexpression	~10% increase in centriole and centrosome amplification.	U2OS	[5]
siRNA-mediated CEP131 knockdown	Moderate decrease in the proportion of cells with four centrioles.	U2OS	[5]
CEP131 depletion	>84% of cells in S phase failed to properly duplicate their centrioles.	HeLa	[6]
Loss of Pericentrin (PCNT)	Near elimination of CEP131 signal at the centrosome and its vicinity.	U2OS	[5]

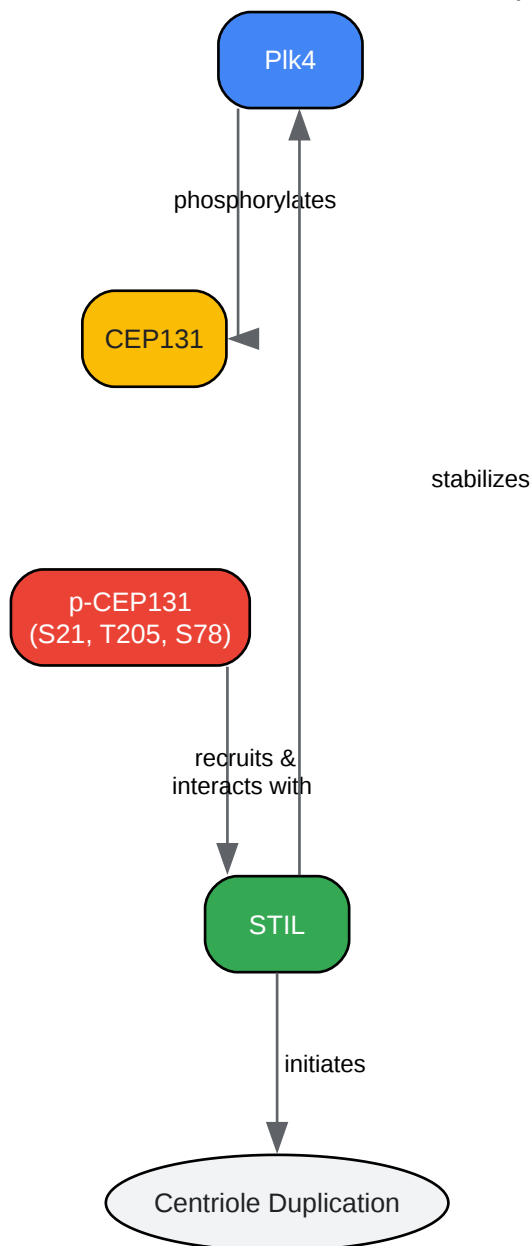
Signaling Pathways Involving CEP131

CEP131 is a critical node in at least two major signaling pathways: the Plk4-mediated centrosome duplication pathway and the p38-MK2-mediated stress response pathway.

CEP131 in Plk4-Mediated Centrosome Duplication

CEP131 acts as a scaffold and substrate for Polo-like kinase 4 (Plk4), the master regulator of centriole duplication.[3][4][7][8] Phosphorylation of CEP131 by Plk4 is a key step in the recruitment and stabilization of STIL, another crucial protein for centriole assembly.[3][8] This cascade ensures the timely and accurate duplication of centrosomes.

CEP131 in Plk4-Mediated Centrosome Duplication

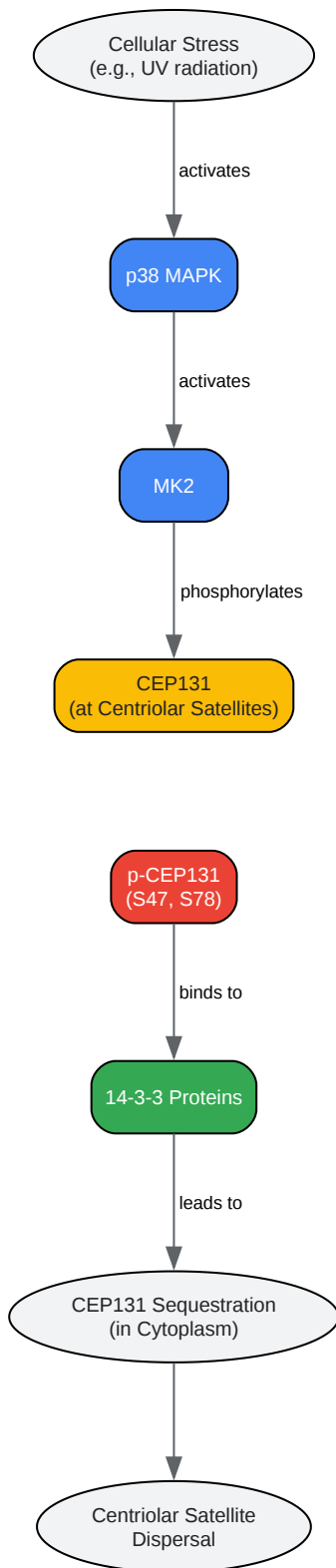
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Caption: Plk4 phosphorylates CEP131, promoting STIL recruitment and Plk4 stabilization for centriole duplication.

CEP131 in the Stress-Induced Remodeling of Centriolar Satellites

In response to cellular stress, such as UV radiation, the p38-MK2 signaling cascade is activated.[9][10] MK2 directly phosphorylates CEP131 at serines 47 and 78, creating a binding site for 14-3-3 proteins.[9] This interaction leads to the sequestration of CEP131 in the cytoplasm, causing the dispersal of centriolar satellites.[9][10]

CEP131 in Stress-Induced Centriolar Satellite Remodeling

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Caption: Stress-activated p38-MK2 pathway phosphorylates CEP131, leading to its sequestration and centriolar satellite dispersal.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of CEP131.

Co-Immunoprecipitation of CEP131 and Interacting Partners

This protocol is designed to verify the physical interaction between CEP131 and its binding partners, such as Plk4 or STIL.^[5]

Cell Lines: HEK293T or U2OS cells are suitable for this protocol.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Primary antibodies: anti-CEP131, anti-Plk4, anti-STIL, or antibodies against epitope tags (e.g., anti-HA, anti-Myc, anti-GFP).
- Protein A/G magnetic beads or agarose beads.
- Wash buffer (e.g., PBS with 0.1% Tween-20).
- Elution buffer (e.g., SDS-PAGE sample buffer).
- Western blot reagents.

Procedure:

- Cell Lysis:
 - Culture cells to 80-90% confluency.
 - Wash cells twice with ice-cold PBS.

- Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Immunoprecipitation:
 - Determine the protein concentration of the cell lysate.
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
 - Centrifuge and transfer the pre-cleared lysate to a new tube.
 - Add the primary antibody (2-5 µg) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
 - Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three to five times with ice-cold wash buffer.
 - After the final wash, remove all residual wash buffer.
 - Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Perform western blotting with primary antibodies against the protein of interest and its putative interacting partner.

siRNA-Mediated Knockdown of CEP131

This protocol describes the transient knockdown of CEP131 expression using small interfering RNA (siRNA) to study its functional consequences, such as defects in centriole duplication.[\[5\]](#)
[\[11\]](#)

Cell Lines: U2OS or HeLa cells are commonly used.

Materials:

- CEP131-specific siRNA duplexes (at least two different sequences are recommended).
- Non-targeting (scrambled) control siRNA.
- Transfection reagent (e.g., Lipofectamine RNAiMAX).
- Opti-MEM reduced-serum medium.
- Complete cell culture medium.
- Reagents for downstream analysis (e.g., quantitative PCR, western blotting, immunofluorescence).

Procedure:

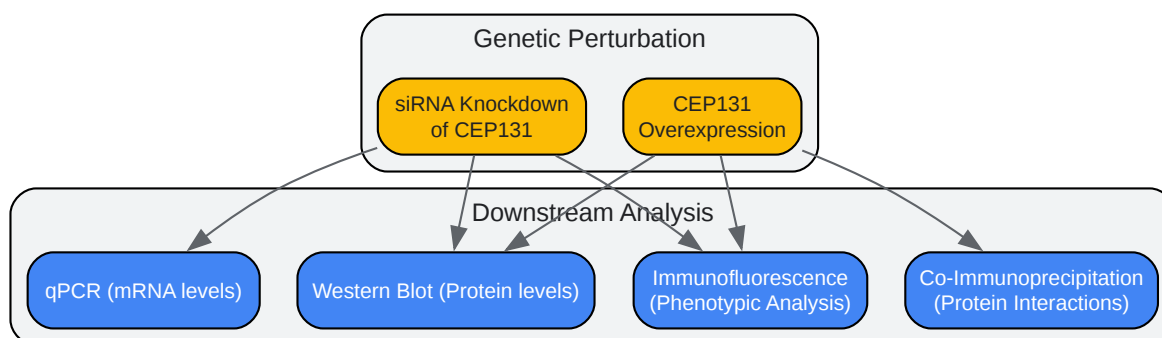
- Cell Seeding:
 - One day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
- Transfection:
 - For each well of a 6-well plate, dilute 20-50 pmol of siRNA in 100 μ L of Opti-MEM.
 - In a separate tube, dilute the transfection reagent in 100 μ L of Opti-MEM according to the manufacturer's instructions.
 - Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

- Add the siRNA-lipid complex to the cells.
- Incubation and Analysis:
 - Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
 - Harvest the cells for analysis.
 - To verify knockdown efficiency:
 - Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR using primers specific for CEP131 and a housekeeping gene.
 - Western Blotting: Prepare cell lysates and perform western blotting with an anti-CEP131 antibody.
 - To assess phenotype (e.g., centriole duplication):
 - Fix cells and perform immunofluorescence staining with antibodies against centriolar markers (e.g., Centrin, γ -tubulin).
 - Analyze the number of centrioles per cell using fluorescence microscopy.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of CEP131 in a specific cellular process.

General Experimental Workflow for CEP131 Functional Analysis



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Caption: A workflow for studying CEP131 function, from genetic manipulation to downstream molecular and cellular analyses.

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